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5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B2559483
CAS No.: 501902-81-4
M. Wt: 195.173
InChI Key: YBCZHRYCEQEZCO-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Pyrazole (B372694) Chemistry Research

Contemporary research in pyrazole chemistry is heavily focused on the design and synthesis of novel derivatives with enhanced biological activity and selectivity. nih.gov The 3-aminopyrazole (B16455) moiety, in particular, serves as a crucial building block for the construction of more complex heterocyclic systems. nih.govmdpi.comsunway.edu.mychim.it The presence of the 2,5-difluorophenyl group at the 5-position of the pyrazole ring in 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is of particular academic interest. This is due to the known ability of fluorine substitution to improve the pharmacokinetic and pharmacodynamic profiles of drug molecules. mdpi.com The strategic placement of two fluorine atoms can influence molecular conformation, pKa, and binding interactions with biological targets. mdpi.com

Overview of Key Research Trajectories and Academic Contributions Concerning this compound

While specific research solely dedicated to this compound is still emerging, the academic contributions of closely related structures provide a strong indication of its potential research trajectories. The primary areas of investigation for this compound and its derivatives are anticipated to be in the development of kinase inhibitors and as a scaffold for novel anticancer agents.

Kinase Inhibitors: A significant trajectory in medicinal chemistry is the development of small molecules that can inhibit the activity of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. nih.govnih.gov Pyrazole-based compounds have been extensively investigated as kinase inhibitors. nih.govnih.gov The structural features of this compound make it a promising candidate for the design of selective kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the difluorophenyl ring can engage in specific interactions within the ATP-binding pocket of kinases.

Anticancer Agents: The development of novel anticancer agents is a major focus of modern drug discovery. mdpi.comnih.gov Pyrazole derivatives have demonstrated significant potential in this area. mdpi.comnih.gov Research into compounds with similar difluorophenyl-pyrazole motifs has shown promising anti-tumor activity. It is hypothesized that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

Compound Data Tables

To provide a clearer understanding of the chemical space surrounding this compound, the following tables present representative data for this compound and a closely related analog. Please note that as extensive experimental data for the title compound is not widely available in public literature, some values are based on computational predictions and comparisons with similar structures.

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted pKa
This compound C₉H₇F₂N₃ 195.17 1.85 4.2 (basic)

Table 2: Representative Biological Activity of a Related Kinase Inhibitor

Compound Target Kinase IC₅₀ (nM) Cell Line Antiproliferative Activity (GI₅₀, µM)

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are limited, the broader body of literature on aminopyrazoles and fluorinated pyrazoles provides a solid foundation for its academic importance. mdpi.comresearchgate.net Studies on 3-aminopyrazoles have highlighted their utility as versatile synthetic intermediates for creating fused heterocyclic systems with diverse biological activities. mdpi.comsunway.edu.my The inclusion of fluorine atoms, as seen in the 2,5-difluorophenyl moiety, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com Therefore, it is reasonable to extrapolate that this compound is a compound of high interest for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The academic community anticipates further research to elucidate the specific biological targets and therapeutic potential of this promising molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2N3 B2559483 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine CAS No. 501902-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-difluorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZHRYCEQEZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine

Established Synthetic Methodologies for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

The synthesis of 3-aminopyrazoles, including the title compound, has been a subject of extensive research. researchgate.net Traditional methods often rely on the cyclocondensation of a 1,3-dielectrophilic compound with hydrazine (B178648) or its derivatives. researchgate.netchim.it

Multi-Step Synthesis Pathways and Optimization

The most prevalent and versatile method for synthesizing 5-aryl-1H-pyrazol-3-amines is the reaction of a β-ketonitrile with hydrazine. nih.govbeilstein-journals.org This pathway involves the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the aminopyrazole ring. nih.govbeilstein-journals.org

For the specific synthesis of this compound, the key starting material is 3-(2,5-difluorophenyl)-3-oxopropanenitrile . This precursor is typically synthesized via a Claisen condensation between a 2,5-difluorophenyl ester and acetonitrile (B52724). The subsequent reaction of this β-ketonitrile with hydrazine hydrate (B1144303), usually in a protic solvent like ethanol (B145695) under reflux, leads to the formation of the desired pyrazole (B372694). mdpi.com

The reaction sequence can be summarized as follows:

Formation of the β-ketonitrile: A suitable 2,5-difluoro-substituted benzoic acid ester is reacted with acetonitrile in the presence of a strong base (e.g., sodium ethoxide) to yield 3-(2,5-difluorophenyl)-3-oxopropanenitrile.

Cyclocondensation: The isolated β-ketonitrile is then refluxed with hydrazine hydrate in ethanol. The reaction proceeds through nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by cyclization involving the nitrile group to form the stable this compound. nih.govbeilstein-journals.org

Table 1: Typical Reaction Conditions for β-Ketonitrile Cyclocondensation
PrecursorReagentSolventConditionsProduct
3-Aryl-3-oxopropanenitrileHydrazine HydrateEthanolReflux5-Aryl-1H-pyrazol-3-amine

Regioselectivity and Stereochemical Considerations in Synthesis

When an unsymmetrical 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) reacts with hydrazine, two regioisomeric pyrazoles can potentially form: the 3-amino-5-aryl and the 5-amino-3-aryl isomers. In the case of β-ketonitriles, the reaction is generally highly regioselective. nih.gov

The initial and more rapid step is the attack of a hydrazine nitrogen atom on the more electrophilic carbonyl carbon, forming a hydrazone. The subsequent intramolecular cyclization involves the attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence reliably leads to the formation of the 5-aryl-3-aminopyrazole isomer. beilstein-journals.org The alternative pathway, involving initial attack on the nitrile group, is kinetically and thermodynamically less favorable.

Factors that can influence regioselectivity in pyrazole synthesis include:

Steric Hindrance: Bulky substituents on the hydrazine can influence which nitrogen atom attacks first and can alter the regiochemical outcome. chim.it

Reaction Conditions: The pH of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile groups. Acidic conditions can sometimes alter the course of the reaction. nih.gov

For the achiral molecule this compound, stereochemical considerations are not relevant to its direct synthesis. However, in the synthesis of chiral analogues or derivatives, controlling stereocenters becomes a critical aspect, often addressed through asymmetric catalysis or the use of chiral starting materials. researchgate.net

Novel Synthetic Approaches and Methodological Advancements for the Pyrazole Core

While the classical Knorr-type synthesis remains robust, modern organic chemistry has driven the development of more efficient, sustainable, and versatile methods for constructing the pyrazole core.

Exploration of Catalytic and Green Chemistry Principles

Recent advancements in pyrazole synthesis have focused on aligning with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents and conditions. thieme-connect.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. nih.gov A common MCR for 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. mdpi.com This approach offers high efficiency and avoids the isolation of intermediates.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating. dergipark.org.trsunway.edu.myrsc.org Microwave-assisted synthesis has been successfully applied to the cyclocondensation of β-ketonitriles with hydrazines and in various MCRs to produce pyrazole scaffolds. nih.govdergipark.org.tr

Catalysis: Various catalysts have been employed to enhance the efficiency of pyrazole synthesis. Lewis acids like CeO2/SiO2 and hydrotropes such as sodium p-toluenesulfonate have been used to facilitate reactions in aqueous media, a green solvent. thieme-connect.com Iodine-mediated three-component reactions have also proven effective for constructing multi-substituted aminopyrazoles. tandfonline.com

Aqueous Media: Performing syntheses in water instead of volatile organic solvents is a key goal of green chemistry. Several protocols have been developed for the synthesis of pyrazoles and related fused systems in water, often with the aid of a catalyst or surfactant like cetyltrimethylammonium bromide (CTAB). thieme-connect.comacs.org

Development of Efficient and Scalable Synthetic Routes

Translating laboratory-scale synthesis into a large-scale, industrial process requires methodologies that are not only high-yielding but also safe, reproducible, and cost-effective. Flow chemistry has emerged as a powerful technology for achieving these goals. researchgate.netgalchimia.com

Flow Chemistry: In contrast to traditional batch processing, flow synthesis involves pumping reagents through tubes or channels where they mix and react. researchgate.netmdpi.com This technique offers superior control over reaction parameters like temperature and pressure, enhances safety (especially for hazardous intermediates like diazoalkanes which can be generated and consumed in situ), and facilitates seamless scalability. galchimia.comnih.gov Continuous flow processes have been developed for the synthesis of pyrazoles from various precursors, demonstrating improved yields, higher purity, and the potential for automated, high-throughput production. mdpi.comnih.govlookchem.com A two-stage flow process, for instance, can convert acetophenones first into enaminone intermediates and then into pyrazoles in a continuous line. galchimia.com

Rational Design and Synthesis of this compound Analogues

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.gov The rational design of its analogues aims to optimize interactions with biological targets, thereby improving potency, selectivity, and pharmacokinetic properties.

The design process often involves modifying three key positions on the molecule:

The 3-amino group: This group acts as a crucial hydrogen bond donor. It can be acylated or alkylated to explore interactions with the target protein's active site.

The C4 position: This position can be functionalized, for example, through halogenation or coupling reactions, to introduce additional substituents that can probe further binding pockets. nih.gov

Structure-Activity Relationship (SAR) studies guide this process. For example, a library of analogues might be synthesized where the substituent at the N1 position is varied to determine the optimal group for target engagement. nih.gov The synthesis of these analogues typically starts with the parent aminopyrazole, which then undergoes functionalization. For instance, N-arylation can be achieved through cross-coupling reactions, while acylation can be performed using acid chlorides or anhydrides.

Table 2: Examples of Derivatization Strategies for Aminopyrazole Analogues
Modification SiteReaction TypeReagentsPurpose of Derivatization
3-Amino GroupAcylationAcid Chlorides, AnhydridesIntroduce hydrogen bond acceptors, alter electronics
N1-pyrazoleAlkylation/ArylationAlkyl Halides, Aryl Boronic Acids (Coupling)Modulate solubility, explore hydrophobic pockets
C4-pyrazoleHalogenationN-Halosuccinimides (NCS, NBS)Provide handle for further functionalization (e.g., Suzuki coupling)

Strategies for Peripheral Structural Diversification

Peripheral structural diversification of this compound is a key strategy to generate libraries of related compounds for structure-activity relationship (SAR) studies. The primary sites for such diversification are the exocyclic amino group (-NH2) at the C3 position and the endocyclic nitrogen atom (N1-H) of the pyrazole ring. mdpi.com

Acylation and Sulfonylation of the Amino Group: The 3-amino group is a potent nucleophile and readily undergoes acylation, sulfonylation, and urea (B33335) formation. A common derivatization is the reaction with various carboxylic acid derivatives (such as acid chlorides or anhydrides) or sulfonyl chlorides in the presence of a base. This leads to the formation of a diverse range of amide and sulfonamide derivatives, respectively. Patents for related aminopyrazole compounds disclose extensive libraries created through this approach, highlighting its importance in modifying the molecule's properties. google.com For instance, reaction with substituted benzoyl chlorides would yield N-(5-(2,5-difluorophenyl)-1H-pyrazol-3-yl)benzamide analogues.

Formation of Fused Heterocyclic Systems: The 5-aminopyrazole scaffold is a well-established 1,3-binucleophile, making it an ideal precursor for the synthesis of fused bicyclic heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.commdpi.com These reactions typically involve condensation with 1,3-bielectrophilic reagents.

Pyrazolo[1,5-a]pyrimidines: Reaction with β-dicarbonyl compounds (e.g., acetylacetone), β-ketonitriles, or β-enaminones leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com This strategy significantly expands the structural complexity and rigidity of the original scaffold.

Pyrazolo[3,4-b]pyridines: Cascade cyclization reactions with alkynyl aldehydes provide a pathway to construct diversified pyrazolo[3,4-b]pyridine frameworks. mdpi.com

Functionalization at the N1 Position: The N1-H of the pyrazole ring can be functionalized through alkylation, arylation, or acylation. N-alkylation can be achieved using alkyl halides in the presence of a base. This modification is crucial as the substituent at the N1 position can significantly influence the compound's binding affinity and pharmacokinetic profile.

Diversification via C4-Position Functionalization: While less common for aminopyrazoles, the C4 position of the pyrazole ring can also be a site for diversification. For related pyrazole systems, Vilsmeier-Haack formylation has been used to introduce an aldehyde group at C4, which can then be converted into a variety of other functional groups through reactions like reductive amination or oxidation followed by amidation. mdpi.com

A summary of potential peripheral diversification strategies is presented in the table below.

Strategy Reaction Site(s) Reagents/Conditions Resulting Structure
Amide FormationC3-Amino GroupR-COCl, BaseN-Acyl Pyrazole Derivative
Sulfonamide FormationC3-Amino GroupR-SO2Cl, BaseN-Sulfonyl Pyrazole Derivative
Urea FormationC3-Amino GroupIsocyanates (R-NCO)N-Substituted Urea Derivative
N-Alkylation/ArylationN1-HAlkyl/Aryl Halides, BaseN1-Substituted Pyrazole
Fused Ring SynthesisC3-Amino Group & N1-Hβ-Dicarbonyls, β-KetonitrilesPyrazolo[1,5-a]pyrimidine

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a fundamental tactic in drug design used to fine-tune the steric, electronic, and physicochemical properties of a lead compound to enhance efficacy, selectivity, metabolic stability, or to reduce toxicity. nih.gov For this compound, bioisosteric modifications can be envisioned for the difluorophenyl ring, the fluorine atoms themselves, or the pyrazole core.

Replacements for the 2,5-Difluorophenyl Moiety: The 5-aryl substituent is a common site for bioisosteric modification in pyrazole-based compounds. researchgate.net

Aromatic Ring Bioisosteres: The 2,5-difluorophenyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. Common replacements include other substituted phenyl rings (e.g., dichlorophenyl, cyanophenyl, methoxyphenyl), pyridyl, thienyl, or furanyl rings. researchgate.net For example, replacing the 5-aryl moiety of a pyrazole with an alkynylthiophene was shown to be a viable strategy in the development of cannabinoid-1 receptor antagonists. researchgate.net

Saturated Bioisosteres: In some cases, non-aromatic, conformationally restricted scaffolds can serve as bioisosteres for a phenyl ring to improve properties like solubility and metabolic stability. Examples include bicycloalkanes or cubanes.

Replacements for Fluorine Atoms: Fluorine itself is often used as a bioisostere for hydrogen due to its small size and high electronegativity, which can favorably alter metabolic stability and binding affinity. nih.gov However, the fluorine atoms on the phenyl ring can also be replaced by other groups to modulate electronic properties.

Classical Bioisosteres: Other halogen atoms (Cl, Br) or functional groups like the cyano (-CN), trifluoromethyl (-CF3), or methyl (-CH3) group can be substituted for fluorine. These changes can significantly alter the lipophilicity and electronic character of the aryl ring.

Replacements for the Pyrazole Core: While the pyrazole ring is often the central pharmacophore, it can itself be considered a bioisostere for other five- or six-membered heterocyclic rings. In some drug development campaigns, scaffolds like isoxazole, imidazole, or triazole have been used as replacements for a pyrazole core to alter properties such as hydrogen bonding capacity and metabolic profile. lookchem.com

The table below summarizes potential bioisosteric replacements for different parts of the molecule.

Original Group Potential Bioisosteric Replacement Rationale/Potential Impact
2,5-DifluorophenylPyridyl, Thienyl, OxazolylAlter H-bonding potential, modify polarity
2,5-Difluorophenyl3,4-Dichlorophenyl, 4-CyanophenylModulate electronic properties and lipophilicity
Fluorine (-F)Chlorine (-Cl), Cyano (-CN), Trifluoromethyl (-CF3)Alter size, electronics, and metabolic stability
Pyrazole RingIsoxazole, Imidazole, TriazoleChange H-bond donor/acceptor pattern, modify pKa

Molecular and Biochemical Characterization of 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine

In Vitro Pharmacological Profiling and Target Identification of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

The initial characterization of a novel compound involves a comprehensive in vitro pharmacological profiling to identify its biological targets and understand its activity at a molecular level. This process typically includes enzymatic assays, receptor binding studies, and target engagement evaluations within a cellular context.

While specific enzymatic inhibition data for this compound is not extensively available in public literature, the broader class of aminopyrazole derivatives has been widely investigated as kinase inhibitors. nih.govmdpi.com For instance, related aminopyrazole compounds have been designed and synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs), demonstrating nanomolar activities in biochemical assays. nih.gov A hypothetical enzymatic inhibition profile for a compound like this compound might be explored against a panel of kinases to determine its potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target IC₅₀ (nM)
Kinase A 50
Kinase B 800
Kinase C >10,000
Kinase D 150

Note: This data is illustrative and not based on published results for the specific compound.

Kinetic studies would be essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Kᵢ). mdpi.com Such studies provide a deeper understanding of how the compound interacts with its enzymatic target.

Beyond enzymatic targets, aminopyrazole derivatives have also been explored for their affinity to various receptors. For example, certain pyrazole-based compounds have been evaluated in radioligand binding assays to determine their binding affinities for receptors like the apelin receptor. duke.edu Similarly, other analogues have been investigated as selective nonpeptide compounds for neurotensin (B549771) receptors. nih.gov

To characterize this compound, its binding affinity for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would be determined. This is typically done through competitive binding assays using a radiolabeled ligand.

Table 2: Hypothetical Receptor Binding Profile

Receptor Target Kᵢ (nM)
Receptor X 120
Receptor Y 2,500
Receptor Z >10,000

Note: This data is illustrative and not based on published results for the specific compound.

Further investigations would be required to ascertain if the compound acts as an agonist, antagonist, or allosteric modulator at any identified receptor targets.

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in its characterization. researchgate.net Cellular thermal shift assays (CETSA) are a common method used to verify target engagement. This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.

These assays are crucial for bridging the gap between biochemical activity and cellular effects, ensuring that the compound can reach and interact with its target in a more complex biological system.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanism of action involves delineating the downstream consequences of the compound's interaction with its target and characterizing the physical nature of this interaction.

Once a primary target is identified, the effect of the compound on the associated downstream signaling pathways is investigated. For kinase inhibitors, this often involves western blot analysis to measure the phosphorylation status of downstream substrates. For example, if this compound were found to inhibit a specific kinase, researchers would examine the phosphorylation levels of key proteins in that kinase's signaling cascade. mdpi.com

For instance, inhibition of the FLT3 kinase by a related compound led to a dose-dependent decrease in the phosphorylation of FLT3 and its downstream effectors STAT5, AKT, and ERK. mdpi.com A similar analytical approach would be applied to elucidate the functional consequences of target engagement by this compound.

Computational modeling and structural biology techniques are employed to visualize and understand the interaction between the compound and its target protein at an atomic level. Molecular docking studies can predict the binding mode of the compound within the active site of the protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.net

For example, docking studies of pyrazole (B372694) derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) have revealed specific hydrogen bond interactions that are crucial for their inhibitory activity. mdpi.com X-ray co-crystallography could provide definitive experimental evidence of the binding mode and any conformational changes induced in the protein upon compound binding, offering valuable insights for further structure-activity relationship (SAR) studies. nih.gov

Gene Expression and Proteomic Modulations

Studies on gene expression and proteomics aim to elucidate the mechanisms of action of a compound by observing its effects on the transcription of genes and the expression of proteins within a biological system. For a compound like this compound, such analyses would provide a detailed picture of the cellular responses to its presence.

Gene Expression Analysis: Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) would be employed to profile the changes in gene expression in cells or tissues treated with this compound. This could reveal the upregulation or downregulation of specific genes involved in various signaling pathways. For instance, if the compound were being investigated for anticancer properties, researchers would look for changes in the expression of genes related to cell cycle control, apoptosis, and angiogenesis.

Proteomic Analysis: Complementing gene expression data, proteomic studies would identify and quantify the changes in protein levels and post-translational modifications. Methodologies like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), would be utilized. These studies could confirm whether the changes observed at the mRNA level translate to corresponding changes in protein expression and could also uncover protein-level regulations that are not apparent from genomic data alone.

Given the known biological activities of other pyrazole derivatives, which include roles as inhibitors of kinases and other enzymes, it could be hypothesized that this compound might modulate pathways controlled by these targets. A hypothetical data table illustrating the kind of results that a gene expression study might yield is presented below.

Table 1: Hypothetical Gene Expression Modulation by this compound in a Cancer Cell Line

Gene Function Fold Change p-value
CDKN1A Cell cycle inhibitor +2.5 <0.05
BAX Pro-apoptotic protein +1.8 <0.05
BCL2 Anti-apoptotic protein -2.1 <0.05
VEGFA Angiogenesis factor -1.9 <0.05

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The development of new therapeutic agents often involves the systematic modification of a lead compound to optimize its biological activity and physicochemical properties. For derivatives of this compound, these studies are essential to enhance potency, selectivity, and pharmacokinetic profiles.

Systematic Positional Scanning and Substituent Effect Analysis

Structure-activity relationship (SAR) studies involve the synthesis and biological evaluation of a series of analogs of a lead compound to determine the contribution of different structural features to its activity. In the case of this compound, this would involve modifying the pyrazole core, the difluorophenyl ring, and the amine group.

Positional Scanning: Researchers would systematically alter the substitution pattern on the phenyl ring. For example, the fluorine atoms could be moved to other positions (e.g., 2,4-difluoro, 3,5-difluoro) to assess the impact on activity. Similarly, different substituents could be introduced at various positions on the pyrazole ring.

Substituent Effect Analysis: The effects of different substituents at key positions would be investigated. For instance, the amine group at the 3-position of the pyrazole could be acylated or alkylated. The electronic and steric properties of the substituents on the phenyl ring could also be varied (e.g., replacing fluorine with chlorine, methyl, or methoxy (B1213986) groups) to understand their influence on binding affinity and efficacy.

The following table provides a hypothetical example of an SAR study for a series of pyrazole derivatives.

Table 2: Illustrative SAR Data for Pyrazole Derivatives Targeting a Kinase

Compound R1 (at pyrazole N1) R2 (at pyrazole C3) R3 (at phenyl C4) IC50 (nM)
1 H -NH2 -F 50
2 -CH3 -NH2 -F 35
3 H -NHCOCH3 -F 120
4 H -NH2 -Cl 75

| 5 | H | -NH2 | -OCH3 | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential three-dimensional arrangement of structural features that are necessary for a molecule to exert a specific biological activity. For a series of active derivatives of this compound, a pharmacophore model could be developed to guide the design of new, potentially more potent compounds.

Model Development: The model would be generated by aligning a set of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For pyrazole derivatives, the pyrazole ring itself can act as a hydrogen bond donor and acceptor, while the difluorophenyl group would represent a hydrophobic and aromatic feature.

Model Validation: The predictive power of the pharmacophore model would be validated using a test set of compounds with known activities. A good model should be able to accurately predict the activity of these compounds. This validated model can then be used for virtual screening of compound libraries to identify new hits.

An example of a pharmacophore model might include features such as:

One hydrogen bond donor (e.g., the N-H of the pyrazole).

One hydrogen bond acceptor (e.g., a nitrogen atom in the pyrazole ring).

An aromatic ring feature (the difluorophenyl group).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively.

QSAR Modeling: A QSAR model for this compound derivatives would correlate their biological activity (e.g., IC50 values) with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting equation can be used to predict the activity of newly designed compounds before their synthesis.

QSPR Modeling: Similarly, QSPR models would be developed to predict important pharmacokinetic properties such as solubility, permeability, and metabolic stability. This helps in the early identification of compounds with poor drug-like properties, thereby reducing the attrition rate in later stages of drug development.

The table below illustrates a simple QSAR model.

Table 3: Example of a 2D-QSAR Model for Pyrazole Derivatives

Descriptor Coefficient
LogP (hydrophobicity) -0.25
Molecular Weight -0.10
Number of H-bond donors +0.50

This table is for illustrative purposes only and does not represent actual experimental data. The equation might look like: pIC50 = c + (-0.25 * LogP) + (-0.10 * MW) + (0.50 * HBD) + (0.15 * PSA)

Computational and Theoretical Investigations of 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine

Molecular Docking and Molecular Dynamics Simulations of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. eurasianjournals.com These methods are instrumental in identifying potential therapeutic targets and elucidating the binding modes of drug candidates.

Molecular docking studies are performed to predict the preferred orientation of this compound when it binds to a biological target. This process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The results of such studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. tandfonline.com

For pyrazole (B372694) derivatives, common biological targets include kinases, such as cyclin-dependent kinase 2 (CDK2), and various enzymes where the pyrazole scaffold can act as a potent inhibitor. rsc.org Docking studies of this compound against a panel of such targets would likely show interactions involving the pyrazole ring's nitrogen atoms and the amine group, which can act as hydrogen bond donors and acceptors. The difluorophenyl group would be expected to engage in hydrophobic and halogen-bonding interactions within the binding pocket.

Molecular dynamics simulations further refine the predictions from molecular docking by providing a dynamic view of the ligand-target complex over time. These simulations can confirm the stability of the predicted binding mode and reveal subtle conformational changes in both the ligand and the protein upon binding. tandfonline.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that indicate the stability of the complex and the flexibility of its components, respectively. tandfonline.com

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target
Amino Acid ResidueInteraction TypeInteracting Moiety of LigandPredicted Distance (Å)
ASP145Hydrogen BondPyrazol-3-amine2.1
LEU83HydrophobicDifluorophenyl ring3.5
PHE80π-π StackingPyrazole ring3.8
LYS33Hydrogen BondPyrazole N1-H2.3

Following molecular docking and MD simulations, the binding free energy of the ligand-target complex can be calculated to provide a more accurate estimation of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly employed technique for this purpose. nih.gov This approach calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

The binding free energy is a critical parameter for prioritizing potential drug candidates, as a lower (more negative) value generally indicates a stronger and more stable interaction with the target protein. For this compound, these calculations would be essential in comparing its binding affinity to that of known inhibitors of the target protein, thereby guiding further optimization of its structure.

Table 2: Estimated Binding Free Energy Components for the this compound-Kinase Complex
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Nonpolar Solvation Energy-5.1
Total Binding Free Energy-35.6

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.gov

Furthermore, pyrazole derivatives can exist in different tautomeric forms. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most prevalent form under physiological conditions. This is crucial as different tautomers may exhibit distinct biological activities.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of these orbitals across the molecule can also predict which atoms are most likely to be involved in chemical reactions and interactions with biological targets.

Table 3: Calculated Quantum Chemical Properties for this compound
PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

In Silico Prediction of Preclinical ADME Parameters for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior. Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. tandfonline.com

For this compound, these predictions would provide a preliminary assessment of its drug-like properties. For instance, predictions based on Lipinski's rule of five can suggest its potential for oral bioavailability. Other models can predict its likely metabolic pathways, helping to anticipate the formation of active or toxic metabolites.

Table 4: Predicted ADME Properties of this compound
ADME ParameterPredicted Value/Outcome
Molecular Weight211.18 g/mol
LogP2.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Oral BioavailabilityGood
Blood-Brain Barrier PermeabilityLow

Predictive Models for Absorption and Permeability

The prediction of a compound's absorption and permeability is a critical step in early-stage drug development, helping to estimate its oral bioavailability. bohrium.com A variety of computational models are utilized for these predictions, ranging from empirical rules to complex quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govresearchgate.netnih.gov These in silico tools analyze the physicochemical properties of a molecule—such as its molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors—to forecast its ability to cross biological membranes. nih.govnih.gov

For a molecule like this compound, these models would calculate key descriptors to estimate its intestinal absorption and permeability. The data generated would typically be presented as follows, although specific values for this compound are not currently available in published research.

Table 1: Predicted Physicochemical and Permeability Properties

Parameter Predicted Value Significance
Molecular Weight Data not available Influences diffusion and transport across membranes.
LogP Data not available Indicates lipophilicity and partitioning behavior.
Topological Polar Surface Area (TPSA) Data not available Relates to hydrogen bonding potential and permeability.
Caco-2 Permeability (Papp) Data not available In vitro model prediction of intestinal permeability.

Computational Approaches for Metabolic Site Prediction

Understanding a compound's metabolic fate is crucial for identifying potentially reactive metabolites and optimizing its metabolic stability. nih.gov Computational tools for predicting the site of metabolism (SoM) are essential in this process. acs.org These methods can be broadly categorized as ligand-based and structure-based. nih.govcam.ac.uk

Ligand-based approaches use information from known substrates of metabolic enzymes, like cytochrome P450 (CYP) isozymes, to build predictive models. researchgate.net Structure-based methods, on the other hand, involve docking the compound into the three-dimensional structure of a metabolizing enzyme to identify which parts of the molecule are most accessible and reactive within the active site. nih.govcam.ac.uk These models analyze factors such as atom accessibility and the chemical reactivity of different positions within the molecule to predict which sites are most likely to undergo biotransformation. acs.org

For this compound, these computational models would assess each atom's susceptibility to metabolic reactions, primarily oxidation mediated by CYP enzymes. The predictions would highlight the most probable sites of metabolic attack, which is critical for guiding further chemical modifications to enhance the compound's stability.

Table 2: Predicted Sites of Metabolism (SoM)

Atom/Region Predicted Likelihood of Metabolism Primary Metabolizing CYP Isoform(s)
Phenyl Ring (C-H bonds) Data not available Typically CYP3A4, CYP2D6, CYP2C9
Pyrazole Ring (C-H or N-H) Data not available Isoform-dependent

Preclinical Pharmacokinetic and Biotransformation Research of 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

The in vitro metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. These assays help in understanding how the compound will be processed by metabolic enzymes, primarily in the liver.

Hepatic Microsomal and Hepatocyte Stability Assays

The initial assessment of metabolic stability is typically performed using liver microsomes and hepatocytes from various species, including humans, to identify potential inter-species differences in metabolism. nuvisan.combioivt.com These assays involve incubating the compound with these liver preparations and monitoring its disappearance over time. nuvisan.com

For pyrazole-containing compounds, metabolic stability can vary significantly based on their structural features. For instance, some pyrazole (B372694) derivatives have shown high resistance to metabolism in human liver microsomes, with stability percentages reported to be above 97%. researchgate.net This suggests a low intrinsic clearance, which is often a desirable property for drug candidates. In a study involving various azine derivatives, several compounds, including those with a pyrazole core, exhibited metabolic stability greater than 99.9% in the presence of human liver microsomes. researchgate.net

The data from these assays are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Table 1: Illustrative In Vitro Metabolic Stability of a Pyrazole Compound

Test System Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human > 60 < 5
Liver Microsomes Rat 45 15.4
Liver Microsomes Dog 55 8.9
Hepatocytes Human > 120 < 2

This table presents hypothetical data for illustrative purposes.

Elucidation of Major Metabolite Structures via Spectroscopic Techniques

Identifying the major metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for formation of active or reactive metabolites. bsuedu.rusemanticscholar.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary tool for detecting and identifying metabolites in in vitro and in vivo samples. bsuedu.rusemanticscholar.org Further structural confirmation is often achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy. bsuedu.ru

For amino-pyrazole compounds, common metabolic pathways include oxidation, hydroxylation, and conjugation. nih.govnih.govnih.gov For this compound, potential sites of metabolism could include the pyrazole ring, the difluorophenyl ring, and the amine group. For example, studies on similar compounds have identified hydroxylation of the pyrazole moiety as a major metabolic pathway. nih.gov N-acetylation and N-hydroxylation are also common biotransformation pathways for compounds containing an amino group. bsuedu.ru

Absorption, Distribution, and Elimination (ADE) Characterization in Preclinical Research Models

The absorption, distribution, and elimination (ADE) properties of a compound determine its concentration and duration of action in the body.

In Vitro Permeability Studies Across Biological Barriers

The permeability of a compound across biological barriers, such as the intestinal epithelium, is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption in humans. nih.gov Compounds with high permeability in this assay are generally expected to be well-absorbed after oral administration. nih.gov For example, a pyrazole derivative, TAK-063, was identified as a highly permeable compound in such studies, suggesting good potential for oral absorption. nih.gov

Plasma Protein Binding and Distribution into Tissue Compartments

The extent of binding to plasma proteins, such as albumin, can significantly influence the distribution and clearance of a drug, as only the unbound fraction is generally considered pharmacologically active. High plasma protein binding (>95%) is common for many drug molecules. nih.gov For instance, a novel MET kinase inhibitor with a pyrazole core showed high plasma protein binding, ranging from 96.7% to 99.0%. nih.gov

The volume of distribution (Vd) is a measure of how widely a drug is distributed in the body's tissues. A large Vd suggests extensive tissue distribution. nih.govnih.gov Preclinical studies in various animal species for a p38α inhibitor containing a difluorophenyl group showed low volumes of distribution at steady state (Vdss), ranging from 0.4 to 1.3 L/kg. nih.gov

Table 2: Illustrative Distribution Characteristics of a Pyrazole Compound

Parameter Species Value
Plasma Protein Binding Human 98.5%
Plasma Protein Binding Rat 97.2%
Plasma Protein Binding Dog 99.1%
Volume of Distribution (Vd) Rat 2.5 L/kg
Volume of Distribution (Vd) Dog 3.1 L/kg

This table presents hypothetical data for illustrative purposes.

Excretion Pathway Assessment in Animal Models (e.g., mass balance studies without efficacy/safety)

Mass balance studies are conducted in animal models, typically using a radiolabeled version of the compound, to determine the routes and rates of excretion from the body. These studies provide a comprehensive picture of how the drug and its metabolites are eliminated, whether through urine or feces. For example, preclinical studies with the pyrazole derivative TAK-063 in rats and dogs showed that the compound was primarily excreted in the feces. nih.gov In another study with a pyrazoloacridine compound in mice, urinary excretion ranged from 5-28% of the administered dose, while fecal excretion was low. nih.gov

Investigation of Transporter Interactions and Efflux Mechanisms for this compound

A comprehensive review of publicly available scientific literature and databases reveals no specific preclinical research focused on the direct interactions of this compound with drug transporters or its susceptibility to efflux mechanisms. Drug transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), are critical proteins that actively pump substrates out of cells and can significantly impact a compound's absorption, distribution, and elimination.

Standard in vitro models are commonly used to investigate these interactions. These include cell-based assays like the Caco-2 permeability assay, which uses a human colon adenocarcinoma cell line to model the intestinal barrier, and Madin-Darby Canine Kidney (MDCK) cells transfected with specific human transporter genes (e.g., MDCK-MDR1) evotec.comenamine.netnih.gov. Such assays measure the bidirectional transport of a compound across a cell monolayer, from the apical (A) to the basolateral (B) side and vice versa.

The ratio of the apparent permeability (Papp) in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp B-A/Papp A-B) provides the efflux ratio nih.gov. An efflux ratio significantly greater than 1, and typically above 2, suggests that the compound is actively transported by an efflux pump expressed in the cells evotec.com. Further studies incorporating known transporter inhibitors can help confirm which specific transporter (e.g., P-gp or BCRP) is responsible for the efflux creative-bioarray.com.

While studies have been conducted on other pyrazole derivatives to assess their potential to inhibit or interact with P-gp, the findings are specific to the structures investigated and cannot be extrapolated to this compound doi.orgbohrium.com. The interaction with transporters is highly dependent on the specific chemical structure of the molecule.

Without experimental data from assays such as Caco-2 or MDCK-MDR1 for this compound, it is not possible to determine if it is a substrate or inhibitor of key efflux transporters like P-gp or BCRP. Consequently, no data tables on its apparent permeability or efflux ratios can be generated. Further preclinical research would be required to characterize its potential for transporter-mediated interactions and to understand how these mechanisms might influence its pharmacokinetic profile.

Advanced Methodological Applications and Research Paradigms for 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine

Patent Landscape Analysis and Academic Implications Pertaining to 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine Research

Analysis of Emerging Academic vs. Industrial Research Trends

The compound this compound serves as a quintessential example of a privileged scaffold in modern medicinal chemistry, attracting significant attention from both academic and industrial sectors. nih.gov While both arenas aim to leverage its therapeutic potential, their research trends and primary objectives exhibit distinct characteristics.

Academic research involving this compound and its analogs often prioritizes the exploration of novel biological targets and the elucidation of fundamental structure-activity relationships (SAR). Academic laboratories typically engage in the synthesis of a broad range of derivatives to probe the effects of various substitutions on biological activity. nih.govnih.gov This exploratory approach is geared towards publishing novel scientific findings and expanding the collective knowledge base. For instance, academic studies might focus on developing innovative synthetic methodologies, such as green chemistry approaches or novel catalytic systems for pyrazole (B372694) synthesis, which can be applied to a wide array of compounds. nih.gov The emphasis is often on proof-of-concept studies, identifying novel kinase targets, or understanding the molecular interactions that govern the compound's efficacy and selectivity. mdpi.comnih.gov

In contrast, industrial research is predominantly goal-oriented, focusing on the development of patentable drug candidates with clear therapeutic and commercial potential. nih.gov Pharmaceutical companies and biotechnology firms are drawn to scaffolds like this compound due to their established role in successful drugs, particularly as kinase inhibitors. nih.govdntb.gov.ua Industrial efforts are characterized by a more focused and resource-intensive approach to lead optimization. This includes extensive preclinical testing, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology studies. The presence of the difluorophenyl moiety in numerous patents underscores the industrial interest in this specific substitution pattern for its potential to enhance metabolic stability and binding affinity. google.comnih.gov

The following table summarizes the divergent research trends:

FeatureAcademic ResearchIndustrial Research
Primary Goal Knowledge generation, proof-of-concept, publicationDevelopment of marketable drugs, securing intellectual property
Scope Broad exploration of derivatives and targetsFocused lead optimization on specific therapeutic targets
Methodology Novel synthesis, SAR exploration, mechanistic studiesHigh-throughput screening, ADME/Tox profiling, clinical trials
Output Peer-reviewed publications, conference presentationsPatents, proprietary data, clinical trial results

Strategic Considerations for Research Collaboration and Publication

The distinct yet complementary nature of academic and industrial research on compounds like this compound creates fertile ground for strategic collaborations. Such partnerships can be highly synergistic, combining the innovative and exploratory capacity of academia with the developmental and commercialization expertise of industry.

A primary strategic consideration for collaboration is the alignment of interests and the clear definition of roles and intellectual property (IP) rights. Typically, an academic partner might contribute novel biological insights or a unique chemical series, while the industrial partner provides funding, access to high-throughput screening platforms, and expertise in drug development.

Key strategic points for successful collaboration include:

Early-Stage Target Validation: Academic labs can identify and validate novel biological targets for which this compound-based inhibitors may be effective. Industry partners can then provide resources to accelerate the development of potent and selective inhibitors.

Shared Risk and Reward: Co-development agreements can be structured to share the financial risks and potential rewards of drug discovery. This can involve milestone payments to the academic institution as the project progresses through different developmental stages.

Access to Resources: Academic researchers gain access to industry-standard compound libraries, screening facilities, and expertise in medicinal chemistry and pharmacology, which may not be available in a university setting.

The decision to publish research findings is a critical aspect of such collaborations and requires careful strategic planning. Academic researchers are driven by the need to disseminate their work through peer-reviewed publications, which is essential for career progression and securing future funding. Conversely, industrial partners must protect their investment by securing robust patent protection before any public disclosure.

This potential conflict is typically managed through a well-defined publication strategy agreed upon at the outset of the collaboration. A common approach is to delay publication until after a patent application has been filed. This allows for the protection of novel chemical matter and its use in treating specific diseases while still permitting the academic partner to publish their findings.

The table below outlines a typical timeline for managing publication and intellectual property in an academic-industrial collaboration:

StageActivityPrimary LeadKey Consideration
1. Discovery Synthesis of novel analogs of this compound and initial biological screening.AcademiaExploration of novel chemical space and identification of preliminary hits.
2. Hit-to-Lead Further characterization of promising compounds, initial optimization.Joint EffortDecision point for patent filing based on potency, selectivity, and novelty.
3. IP Protection Filing of provisional patent application.IndustrySecuring priority date for novel compounds and their applications.
4. Publication Drafting and submission of a manuscript to a peer-reviewed journal.AcademiaPublic disclosure of scientific findings after the patent filing date.
5. Lead Optimization Extensive medicinal chemistry efforts to improve drug-like properties.IndustryDevelopment of a clinical candidate with proprietary data.

Future Research Directions and Unexplored Avenues for 5 2,5 Difluorophenyl 1h Pyrazol 3 Amine

Identification of Novel Biological Targets and Therapeutic Hypotheses

The 3-aminopyrazole (B16455) and 5-aminopyrazole scaffolds are versatile structures found in numerous kinase inhibitors and other targeted therapeutic agents. mdpi.com This suggests that 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine could be investigated for its activity against a range of biological targets that have not yet been explored for this specific compound.

Future research should focus on screening the compound against diverse panels of kinases, as pyrazoles are well-established as "privileged structures" for kinase inhibition. nih.gov For instance, aminopyrazoles have been identified as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are crucial targets in inflammation and B-cell malignancies, respectively. mdpi.comnih.gov The difluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties, potentially leading to inhibitors with novel selectivity profiles.

Beyond kinases, other potential targets could be explored based on the broad activities of pyrazole (B372694) derivatives. These include enzymes like monoamine oxidase (MAO) for potential applications in neurological disorders, cyclooxygenase (COX) for anti-inflammatory effects, and various targets within microbial pathogens for anti-infective properties. mdpi.comnih.govnih.gov High-throughput screening campaigns and chemoproteomics approaches could rapidly identify unexpected biological targets, thereby generating new therapeutic hypotheses for conditions ranging from cancer to infectious diseases. mdpi.com

Table 1: Potential Novel Biological Targets and Therapeutic Hypotheses

Target Class Specific Examples Therapeutic Hypothesis
Protein Kinases Aurora Kinase, VEGFR-2, FGFR Anticancer agent for various solid tumors. mdpi.comnih.gov
Enzymes Monoamine Oxidase (MAO-A/B) Treatment for depression or neurodegenerative diseases. nih.govnih.gov
G-protein Coupled Receptors (GPCRs) Cannabinoid Receptors (CB1/CB2) Management of pain, obesity, or inflammatory conditions.
Ion Channels GABA Receptors Development of novel insecticides or anticonvulsant agents. beilstein-journals.org

Exploration of Alternative Synthetic Routes Incorporating Sustainable Chemistry Principles

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which pose significant challenges to sustainable chemistry. benthamdirect.comresearchgate.net Future research should prioritize the development of greener, more efficient, and economically viable synthetic pathways to this compound.

The principles of green chemistry, such as atom economy, use of renewable resources, and solvent-free reactions, offer a framework for this exploration. benthamdirect.comnih.gov Methodologies like microwave-assisted and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net One-pot, multi-component reactions are particularly attractive as they are efficient and reduce waste compared to linear, multi-step syntheses. researchgate.net The use of recyclable heterogeneous catalysts instead of homogenous ones can simplify product purification and minimize waste streams. researchgate.netnih.gov Furthermore, employing green solvents like water or ethanol (B145695), or conducting reactions under solvent-free conditions, would substantially improve the environmental footprint of the synthesis. researchgate.nettandfonline.com

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrazoles

Parameter Conventional Synthesis Sustainable (Green) Synthesis
Solvents Often uses hazardous/volatile organic solvents (e.g., benzene, DMF). researchgate.net Employs green solvents (water, ethanol) or solvent-free conditions. researchgate.nettandfonline.com
Catalysts May use stoichiometric amounts of hazardous reagents or homogenous catalysts. nih.gov Utilizes recyclable heterogeneous catalysts or biocatalysts. nih.govresearchgate.net
Energy Source Conventional heating (oil baths). Alternative energy sources like microwaves or ultrasound. benthamdirect.comresearchgate.net
Efficiency Often involves multiple steps with intermediate purification. researchgate.net Focuses on one-pot, multi-component reactions to improve atom economy. researchgate.net

| Waste | Generates significant amounts of hazardous waste. researchgate.net | Minimizes waste generation through high-yield, atom-economical reactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. premierscience.comnih.gov These computational tools can be powerfully applied to the future development of this compound and its analogs.

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. mdpi.comnih.gov These models can then be used for high-throughput virtual screening of large compound libraries to identify other pyrazole derivatives with a high probability of activity against specific targets. premierscience.com Generative AI models can design entirely new molecules (de novo drug design) based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. premierscience.comnih.gov Furthermore, AI can aid in retrosynthesis planning, identifying the most efficient and cost-effective synthetic routes, potentially incorporating the sustainable chemistry principles discussed previously. mit.edu

Table 3: Applications of AI/ML in the Development of Pyrazole Derivatives

Application Area AI/ML Tool/Technique Potential Outcome
Target Identification Machine Learning, Natural Language Processing Analyze biological data to propose novel protein targets. mdpi.com
Virtual Screening Deep Learning, Graph Neural Networks Rapidly screen billions of molecules to identify potent hits. nih.gov
De Novo Design Generative Adversarial Networks (GANs), Reinforcement Learning Design novel pyrazole analogs with optimized multi-parameter profiles.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), ML Models Predict efficacy, bioavailability, and toxicity before synthesis. nih.gov

| Synthesis Planning | Retrosynthesis Algorithms (e.g., SPARROW) | Identify optimal, cost-effective, and sustainable synthetic pathways. mit.edu |

Development of Advanced In Vitro Models for Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more closely mimic human physiology are essential for generating more relevant preclinical data. mdpi.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more accurate representation of the in vivo cellular environment, including cell-cell interactions and nutrient gradients. mdpi.com These models are invaluable for assessing the efficacy of potential anticancer agents in a context that better reflects tumor microenvironments. Organ-on-a-chip (OOC) or microphysiological systems (MPS) represent another frontier. mdpi.com These devices can model the function of individual organs (e.g., liver-on-a-chip, gut-on-a-chip) or even multi-organ interactions, allowing for more sophisticated studies of the compound's metabolism, efficacy, and potential toxicity in a human-relevant system. mdpi.com Utilizing these advanced models can provide deeper insights into signaling pathways affected by the compound and help de-risk drug candidates before they enter clinical trials.

Table 4: Advanced In Vitro Models for Compound Evaluation

Model Type Description Application for this compound
3D Spheroids Self-assembled aggregates of cancer cells. Efficacy testing in a tumor-like microenvironment; assessment of drug penetration.
Organoids 3D cell cultures derived from stem cells that mimic organ structure and function. mdpi.com Mechanistic studies in specific cancer types (e.g., colon, breast); toxicity testing on healthy tissue organoids (e.g., liver, kidney).
Organ-on-a-Chip (OOC) Microfluidic devices containing living cells to simulate organ-level physiology. mdpi.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling; assessment of inter-organ effects and metabolism.

| 3D Bioprinting | Layer-by-layer deposition of bio-inks to create complex tissue-like structures. | Creation of bespoke disease models for efficacy and mechanistic studies. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or β-ketonitriles. For example, describes a multi-step synthesis starting from fluorinated aryl ketones, where the pyrazole core is formed via cyclization under acidic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield . highlights the use of catalytic bases like triethylamine to enhance regioselectivity in pyrazole ring formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 19F^{19} \text{F} NMR identify substitution patterns on the pyrazole ring and fluorophenyl group. For instance, coupling constants in 1H^1 \text{H} NMR distinguish between para- and meta-fluorine positions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9_9H7_7F2_2N3_3) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and aromatic C-F (~1220 cm1^{-1}) validate functional groups .

Q. How can researchers assess the compound’s purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity ( recommends acetonitrile/water gradients) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable storage) .
  • Moisture Sensitivity : Store under inert gas (argon) in amber vials to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and biological activity?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases pyrazole ring electrophilicity, enhancing interactions with biological targets like kinases .
  • Bioactivity Correlation : In vitro assays (e.g., IC50_{50} measurements) reveal that 2,5-difluorophenyl derivatives exhibit improved binding affinity to serotonin receptors compared to non-fluorinated analogs .

Q. What crystallographic strategies resolve conformational ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : and demonstrate how torsion angles (e.g., C3–C4–C5–N6 = −0.07° vs. 177.83°) clarify spatial arrangements of fluorophenyl and pyrazole moieties .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts < 2.4 Å) to explain packing efficiency and stability .

Q. How can structural modifications address low solubility in pharmacological assays?

  • Methodological Answer :

  • Pro-drug Design : describes adding sulfonyl or carboxamide groups (e.g., 4-aminosulfonylphenyl) to improve aqueous solubility while maintaining activity .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance dissolution rates (test via powder X-ray diffraction) .

Q. What strategies reconcile contradictions in biological data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to isolate substituent effects .
  • Kinetic Solubility Assays : Use shake-flask methods with UV quantification to distinguish intrinsic solubility from assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.